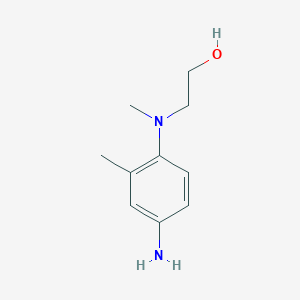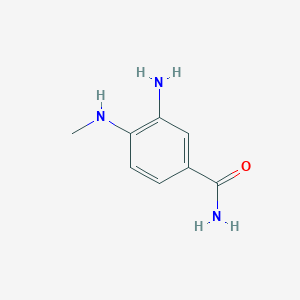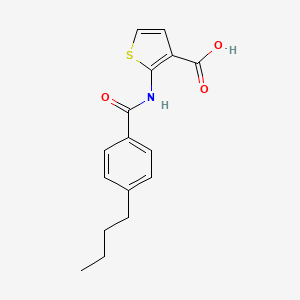![molecular formula C11H14N4O B1438761 4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline CAS No. 1156393-79-1](/img/structure/B1438761.png)
4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline
Overview
Description
“4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline” is a compound that contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains an aniline group, which is a phenyl group attached to an amino group .
Synthesis Analysis
The synthesis of triazole derivatives often involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . The synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one was performed starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .
Molecular Structure Analysis
The molecular structure of triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . For example, the IR absorption spectra of some triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .
Chemical Reactions Analysis
Triazole derivatives can participate in various chemical reactions. For example, they can be used in the synthesis of heterocyclic systems consisting of high nitrogen, which are useful in different applications such as propellants, explosives, pyrotechnics, and especially chemotherapy .
Physical And Chemical Properties Analysis
Triazole derivatives often appear as solid forms . The melting point of some triazole derivatives can range from 142-146 °C . The empirical formula of a related compound, 3,5-Dimethyl-4H-1,2,4-triazole, is C4H7N3 .
Scientific Research Applications
Photoluminescent Copper(I) Complexes with Amido-Triazolato Ligands :
- A study by Manbeck, Brennessel, and Eisenberg (2011) explored the synthesis of heteroleptic copper(I) complexes incorporating amido-triazole and diphosphine ligands. These complexes exhibited photoluminescent properties with long-lived emission in colors ranging from yellow to red-orange, suggesting potential applications in photoluminescence (Manbeck, Brennessel, & Eisenberg, 2011).
Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives :
- Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Some of these compounds showed significant activities against test microorganisms, indicating their potential use in antimicrobial applications (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Evaluation of Thermal Stability and Acoustic Fingerprint Spectra of Energetic 1,2,4-Triazoles :
- Rao et al. (2016) investigated the thermal stability of nitro-rich 1,2,4-triazoles, using pulsed photoacoustic pyrolysis technique. The study highlights the potential of these compounds in propellants and explosives for rocket fuels (Rao, Chaudhary, Kommu, & Sahoo, 2016).
Liquid Crystals of 4-Octyloxy-N-(benzylidene)aniline Derivatives :
- Miyajima et al. (1995) synthesized derivatives of 4-octyloxy-N-(benzylidene) aniline, showing liquid crystalline properties. These compounds exhibited stable smectic phases, suggesting applications in liquid crystal technologies (Miyajima, Nakazato, Sakoda, & Chiba, 1995).
Synthesis, Spectrophotometric and DFT Studies of New Triazole Schiff Bases as Selective Naked-Eye Sensors for Acetate Anion :
- Balakit et al. (2020) synthesized 1,2,4-triazole derivatives as selective sensors for acetate anions. These compounds showed potential as colourimetric detection sensors for certain anions (Balakit, Makki, Sert, Ucun, Alshammari, Thordarson, & El‐Hiti, 2020).
Future Directions
properties
IUPAC Name |
4-[(4,5-dimethyl-1,2,4-triazol-3-yl)methoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c1-8-13-14-11(15(8)2)7-16-10-5-3-9(12)4-6-10/h3-6H,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTRBXGAYLDYFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)COC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(dimethyl-4H-1,2,4-triazol-3-yl)methoxy]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![{[5-Fluoro-2-(4-methoxypiperidin-1-yl)phenyl]methyl}(methyl)amine](/img/structure/B1438688.png)



![3-[2-(2,3,6-Trimethylphenoxy)phenyl]prop-2-enoic acid](/img/structure/B1438694.png)

![3-[(1-Methyl-2-oxo-1,2-dihydropyridin-4-yl)formamido]propanoic acid](/img/structure/B1438697.png)
